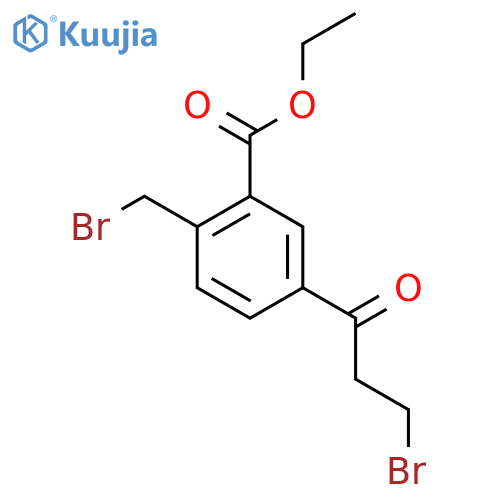

Cas no 1806544-23-9 (Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate)

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate

-

- インチ: 1S/C13H14Br2O3/c1-2-18-13(17)11-7-9(12(16)5-6-14)3-4-10(11)8-15/h3-4,7H,2,5-6,8H2,1H3

- InChIKey: JRNQJGAJDBBVKU-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C(CCBr)=O)=CC=1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 294

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 43.4

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015015638-500mg |

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate |

1806544-23-9 | 97% | 500mg |

806.85 USD | 2021-06-18 | |

| Alichem | A015015638-1g |

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate |

1806544-23-9 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015015638-250mg |

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate |

1806544-23-9 | 97% | 250mg |

470.40 USD | 2021-06-18 |

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoateに関する追加情報

Comprehensive Overview of Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate (CAS No. 1806544-23-9)

Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate (CAS No. 1806544-23-9) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both bromomethyl and bromopropanoyl functional groups, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its applications in drug discovery, material science, and catalyst development, aligning with current trends in sustainable and efficient chemical synthesis.

The compound's benzoate backbone combined with reactive bromine substituents enables versatile transformations, such as cross-coupling reactions and nucleophilic substitutions. This adaptability has sparked interest in its potential for designing bioactive molecules and polymeric materials, topics frequently searched in academic and industrial databases. Recent studies highlight its role in optimizing green chemistry protocols, addressing the growing demand for environmentally friendly synthetic routes.

From a technical perspective, Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate exhibits stability under controlled conditions, with its CAS No. 1806544-23-9 serving as a critical identifier for regulatory and safety documentation. Analytical techniques like NMR spectroscopy and HPLC are commonly employed to verify its purity, a subject of frequent queries in analytical chemistry forums. Its synthesis often involves multi-step procedures, emphasizing the importance of reaction optimization—a hot topic in AI-driven chemical research.

In the context of industrial applications, this compound bridges gaps between small-scale lab experiments and scalable production. Discussions on platforms like ResearchGate often focus on its cost-effective synthesis and compatibility with continuous flow chemistry, reflecting broader industry shifts toward process intensification. Moreover, its structural motifs resonate with medicinal chemistry trends, particularly in designing kinase inhibitors and antiviral agents, areas dominating recent PubMed searches.

To conclude, Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate (CAS No. 1806544-23-9) represents a nexus of innovation in synthetic chemistry. Its relevance to high-throughput screening and molecular docking studies underscores its interdisciplinary appeal, while its practical handling considerations remain a key focus for laboratory safety guidelines. As research evolves, this compound continues to inspire solutions at the intersection of chemistry and technology.

1806544-23-9 (Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate) 関連製品

- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)

- 2171172-35-1((2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid)

- 2171496-26-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-fluorophenyl)carbamoylbutanoic acid)

- 1805517-75-2(5-Aminomethyl-3-cyano-2-methylbenzoic acid)

- 5617-84-5(2-Cyclopropyl-2-hydroxyacetic acid)

- 1481804-36-7(2-Cyclopropyl-2-ethylazetidine)

- 499796-74-6(Methyl 3-{4-methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-5-yl}-3-oxopropanoate)

- 1185297-46-4((4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride)

- 478256-93-8(4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide)

- 1805995-28-1(Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate)